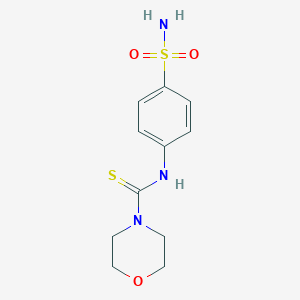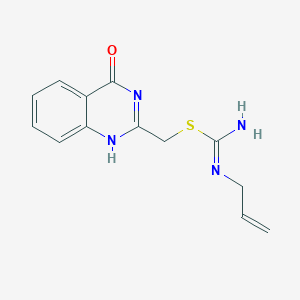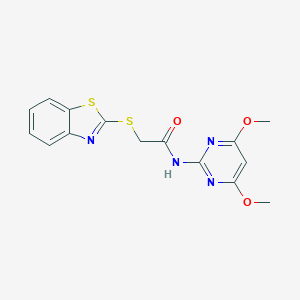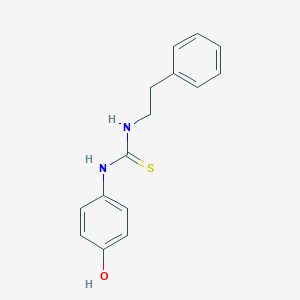
N-(4-sulfamoylphenyl)morpholine-4-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-sulfamoylphenyl)morpholine-4-carbothioamide, also known as SMCTA, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and antiviral properties. SMCTA has been shown to have a variety of biological effects, including the ability to inhibit the growth of cancer cells and to modulate the immune system. In
Mécanisme D'action
The mechanism of action of N-(4-sulfamoylphenyl)morpholine-4-carbothioamide is primarily through the inhibition of CAIX activity. CAIX is an enzyme that is overexpressed in many types of cancer and is involved in the regulation of pH in the tumor microenvironment. By inhibiting CAIX, N-(4-sulfamoylphenyl)morpholine-4-carbothioamide can disrupt the pH balance in the tumor microenvironment, which can lead to a decrease in tumor growth and metastasis. Additionally, N-(4-sulfamoylphenyl)morpholine-4-carbothioamide has been shown to modulate the immune system by activating T cells and suppressing the activity of regulatory T cells.
Biochemical and Physiological Effects:
N-(4-sulfamoylphenyl)morpholine-4-carbothioamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and immunomodulatory effects, N-(4-sulfamoylphenyl)morpholine-4-carbothioamide has been shown to have antifungal and antibacterial activity. It has also been shown to inhibit the activity of carbonic anhydrase II (CAII), which is involved in the regulation of acid-base balance in the body. N-(4-sulfamoylphenyl)morpholine-4-carbothioamide has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-sulfamoylphenyl)morpholine-4-carbothioamide is its low toxicity, which makes it a safe candidate for further development as a therapeutic agent. Additionally, N-(4-sulfamoylphenyl)morpholine-4-carbothioamide has been shown to have a wide range of biological effects, which makes it a versatile compound for use in various applications. However, one limitation of N-(4-sulfamoylphenyl)morpholine-4-carbothioamide is its solubility, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of N-(4-sulfamoylphenyl)morpholine-4-carbothioamide and its potential side effects.
Orientations Futures
There are several future directions for research on N-(4-sulfamoylphenyl)morpholine-4-carbothioamide. One area of research is to further explore its immunomodulatory effects and its potential use in the treatment of autoimmune diseases and inflammatory conditions. Another area of research is to investigate the potential of N-(4-sulfamoylphenyl)morpholine-4-carbothioamide as a combination therapy with other anticancer agents. Additionally, more research is needed to fully understand the mechanism of action of N-(4-sulfamoylphenyl)morpholine-4-carbothioamide and its potential side effects, which will be important for further development as a therapeutic agent.
Méthodes De Synthèse
N-(4-sulfamoylphenyl)morpholine-4-carbothioamide can be synthesized by reacting 4-aminobenzenesulfonamide with morpholine-4-carbothioamide in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The yield of the reaction is typically around 70-80%, and the purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(4-sulfamoylphenyl)morpholine-4-carbothioamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N-(4-sulfamoylphenyl)morpholine-4-carbothioamide works by inhibiting the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. In addition to its anticancer activity, N-(4-sulfamoylphenyl)morpholine-4-carbothioamide has also been shown to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases and inflammatory conditions.
Propriétés
Nom du produit |
N-(4-sulfamoylphenyl)morpholine-4-carbothioamide |
|---|---|
Formule moléculaire |
C11H15N3O3S2 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
N-(4-sulfamoylphenyl)morpholine-4-carbothioamide |
InChI |
InChI=1S/C11H15N3O3S2/c12-19(15,16)10-3-1-9(2-4-10)13-11(18)14-5-7-17-8-6-14/h1-4H,5-8H2,(H,13,18)(H2,12,15,16) |
Clé InChI |
QQMHFJKFACNFDB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
SMILES canonique |
C1COCCN1C(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)
![11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)
![10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)
![11-[4-(diethylamino)phenyl]-10-(4-methoxybenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216302.png)
![7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B216304.png)
![4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide](/img/structure/B216313.png)
![5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216315.png)

![2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one](/img/structure/B216317.png)

![2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one](/img/structure/B216320.png)

![N-(2-benzoyl-4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B216324.png)